molecular formula C23H21N3O3S3 B14067257 3-Methyl-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amino]-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate CAS No. 101317-85-5

3-Methyl-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amino]-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate

Cat. No.: B14067257
CAS No.: 101317-85-5
M. Wt: 483.6 g/mol
InChI Key: BEWMUBHQRRKLHH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BENZOTHIAZOLIUM, 3-METHYL-2-[(3-METHYL-2(3H)-BENZOTHIAZOLYLIDENE)AMINO]-, 4-METHYLBENZENESULFONATE (1:1) is a complex organic compound belonging to the benzothiazole family Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazolium compounds typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. One common method is the cyclization of 2-aminothiophenols with carbon dioxide (CO₂) in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure .

Industrial Production Methods

Industrial production of benzothiazolium compounds often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions

BENZOTHIAZOLIUM, 3-METHYL-2-[(3-METHYL-2(3H)-BENZOTHIAZOLYLIDENE)AMINO]-, 4-METHYLBENZENESULFONATE (1:1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized benzothiazole derivatives .

Scientific Research Applications

BENZOTHIAZOLIUM, 3-METHYL-2-[(3-METHYL-2(3H)-BENZOTHIAZOLYLIDENE)AMINO]-, 4-METHYLBENZENESULFONATE (1:1) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzothiazolium compounds involves their interaction with specific molecular targets and pathways. These compounds can act as enzyme inhibitors, affecting various biochemical processes. For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth. The exact molecular targets and pathways depend on the specific benzothiazolium derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BENZOTHIAZOLIUM, 3-METHYL-2-[(3-METHYL-2(3H)-BENZOTHIAZOLYLIDENE)AMINO]-, 4-METHYLBENZENESULFONATE (1:1) is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

101317-85-5

Molecular Formula

C23H21N3O3S3

Molecular Weight

483.6 g/mol

IUPAC Name

4-methylbenzenesulfonate;3-methyl-N-(3-methyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine

InChI

InChI=1S/C16H14N3S2.C7H8O3S/c1-18-11-7-3-5-9-13(11)20-15(18)17-16-19(2)12-8-4-6-10-14(12)21-16;1-6-2-4-7(5-3-6)11(8,9)10/h3-10H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

BEWMUBHQRRKLHH-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C2=CC=CC=C2SC1=NC3=[N+](C4=CC=CC=C4S3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.